molecular formula C8H18N2O B056399 1-(4-Methylpiperazin-1-yl)propan-1-ol CAS No. 116311-00-3

1-(4-Methylpiperazin-1-yl)propan-1-ol

Cat. No.: B056399
CAS No.: 116311-00-3
M. Wt: 158.24 g/mol
InChI Key: WTWFAHZMKQVREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperazin-1-yl)propan-1-ol (CAS 5317-33-9) is a heterocyclic compound with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol . It is also known as 3-(4-Methylpiperazin-1-yl)propan-1-ol or 1-(3-Hydroxypropyl)-4-methylpiperazine . The compound features a piperazine ring substituted with a methyl group at the 4-position and a hydroxypropyl chain at the 1-position. Its structure enables hydrogen bonding via the hydroxyl group and basicity from the piperazine nitrogen atoms, making it a versatile intermediate in pharmaceutical synthesis .

Properties

CAS No.

116311-00-3

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)propan-1-ol

InChI

InChI=1S/C8H18N2O/c1-3-8(11)10-6-4-9(2)5-7-10/h8,11H,3-7H2,1-2H3

InChI Key

WTWFAHZMKQVREQ-UHFFFAOYSA-N

SMILES

CCC(N1CCN(CC1)C)O

Canonical SMILES

CCC(N1CCN(CC1)C)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • SMILES : CN1CCN(CCCO)CC1
  • Solubility: Moderate in polar solvents (e.g., water, ethanol) due to the hydroxyl group.
Structural and Functional Group Variations

The following table compares 1-(4-Methylpiperazin-1-yl)propan-1-ol with structurally related piperazine and piperidine derivatives:

Compound Name CAS Number Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications/Notes
This compound 5317-33-9 C₈H₁₈N₂O Hydroxypropyl, methylpiperazine 158.24 Intermediate in drug synthesis; used in kinase inhibitor precursors
3-(Piperidin-1-yl)propan-1-ol hydrochloride N/A C₈H₁₇NO·HCl Hydroxypropyl, piperidine 191.69 Antimicrobial agent precursor; lacks piperazine’s dual nitrogen centers
1-(2-Hydroxyethyl)-4-methylpiperazine 13484-40-7 C₇H₁₆N₂O Hydroxyethyl, methylpiperazine 144.22 Shorter chain reduces lipophilicity; used in CNS drug candidates
MK30 (5-phenyl-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one) N/A C₂₂H₂₄F₃N₃O Trifluoromethylphenyl, ketone 403.44 High lipophilicity; explored for antipsychotic activity
Physicochemical Properties
  • Hydrogen Bonding: The hydroxyl group in this compound enhances solubility in polar media compared to non-hydroxylated analogs like MK30 .
  • Basicity : The piperazine ring (pKa ~9.5) provides stronger basicity than piperidine derivatives (pKa ~11), affecting protonation states in biological systems .
  • Thermal Stability: Methylpiperazine derivatives generally exhibit higher thermal stability than non-methylated analogs due to reduced ring strain .

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